2-Bromo-5-(2-fluorobenzyloxy)pyridine
Description
2-Bromo-5-(2-fluorobenzyloxy)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 2-position and a 2-fluorobenzyloxy substituent at the 5-position. This structure renders it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and agrochemicals . The electron-withdrawing fluorine atom on the benzyloxy group enhances the stability of the compound while modulating its reactivity in substitution and coupling reactions.
Properties
Molecular Formula |
C12H9BrFNO |
|---|---|
Molecular Weight |
282.11 g/mol |
IUPAC Name |
2-bromo-5-[(2-fluorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9BrFNO/c13-12-6-5-10(7-15-12)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 |
InChI Key |
AUVZOBPBNVLJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN=C(C=C2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Bromopyridine Derivatives and Their Substituents
Electronic and Steric Effects
Electron-Withdrawing Groups (EWGs):
- The trifluoromethyl group in 2-bromo-5-(trifluoromethyl)pyridine significantly increases electrophilicity at the bromine site, enabling faster homocoupling reactions in the presence of TBAI (97% conversion in 6 h) . In contrast, 2-bromo-5-methoxypyridine (5-OMe) exhibits reduced reactivity due to the electron-donating methoxy group, resulting in modest yields (e.g., 12% for difluoromethylene analogues) .
- The 2-fluorobenzyloxy group in the target compound balances reactivity and stability, making it preferable for controlled cross-coupling without excessive decomposition .
Steric Hindrance:
Reactivity in Cross-Coupling Reactions
Table 2: Reaction Performance of Bromopyridines
*Inferred from analogous procedures in .
- Trifluoromethyl-substituted analogues benefit from iodide exchange (via TBAI), accelerating oxidative addition in homocoupling .
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